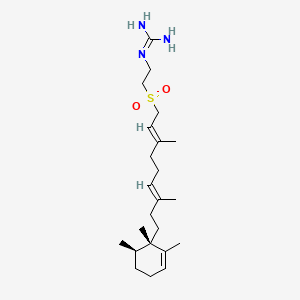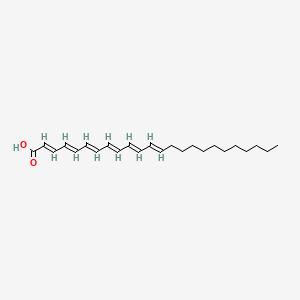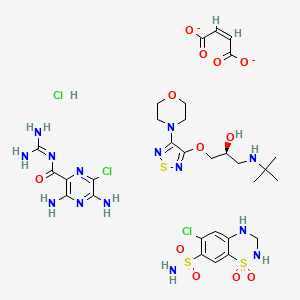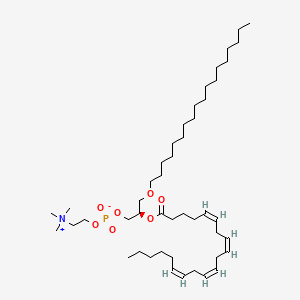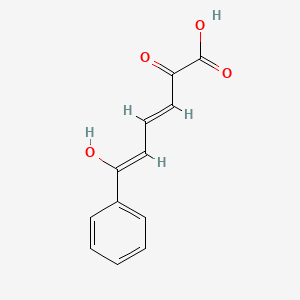
(2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid is a hexadienedioic acid compound characterized by a 2-hydroxy substituent and a specific (2Z,4E) configuration. This compound is notable for its conjugated diene structure, which is significant in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid can be achieved through a stereoselective one-pot method. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). The process includes a cascade reaction involving the addition of ketene dithioacetal to the ketone compound, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method described above can be scaled up for industrial applications, given its efficiency and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Mechanism of Action
The mechanism by which (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid exerts its effects involves its interaction with specific molecular targets. The conjugated diene structure allows it to participate in electron transfer reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application, such as antibacterial or anticancer activity.
Comparison with Similar Compounds
(2Z,4E)-2-Hydroxymuconic acid: This compound shares a similar hexadienedioic acid structure with a 2-hydroxy substituent.
(2Z,4E)-2,4-Dienamides: These compounds also feature conjugated diene structures and are used in similar applications.
Uniqueness: (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid is unique due to its specific (2Z,4E) configuration and the presence of both hydroxy and oxo functional groups
Properties
CAS No. |
50480-67-6 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(3E,5Z)-6-hydroxy-2-oxo-6-phenylhexa-3,5-dienoic acid |
InChI |
InChI=1S/C12H10O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-8,13H,(H,15,16)/b8-4+,10-7- |
InChI Key |
YOVXRIACERVBAG-BLQYPLODSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC=CC(=O)C(=O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C=C/C(=O)C(=O)O)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=CC(=O)C(=O)O)O |
Synonyms |
2-hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, (E,Z)-isomer HOPDA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


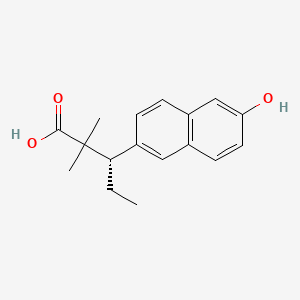
![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)
![N-[(Z)-1,3-Dihydroxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1234996.png)
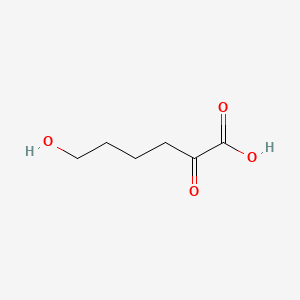

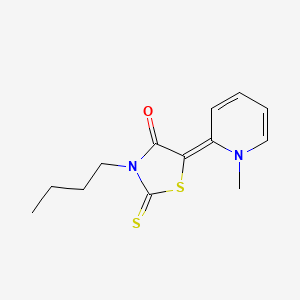
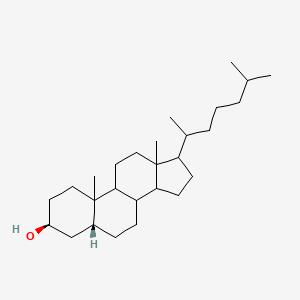

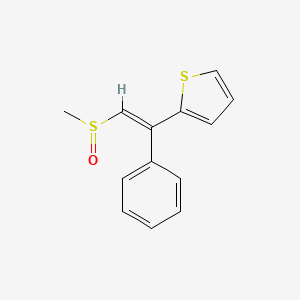
![methyl 5-[5-hydroxy-4-[(E)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1235009.png)
